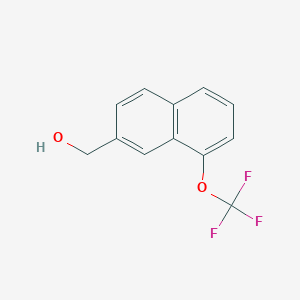
1-(Trifluoromethoxy)naphthalene-7-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(Trifluorometoximetil)naftaleno-7-metanol es un compuesto químico con la fórmula molecular C12H9F3O2 y un peso molecular de 242.19 g/mol Se caracteriza por la presencia de un grupo trifluorometoxilo unido a un anillo de naftaleno, que está además sustituido con un grupo metanol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-(Trifluorometoximetil)naftaleno-7-metanol generalmente implica la introducción del grupo trifluorometoxilo en el anillo de naftaleno. Esto se puede lograr mediante diversas reacciones de trifluorometoxilación. Los recientes avances en reactivos de trifluorometoxilación han hecho que la síntesis de estos compuestos sea más accesible
Métodos de producción industrial
Los métodos de producción industrial para el 1-(Trifluorometoximetil)naftaleno-7-metanol no están bien documentados, pero probablemente implican versiones escalables de las rutas sintéticas utilizadas en los entornos de laboratorio. El desarrollo de procesos industriales eficientes y rentables es crucial para la producción a gran escala de este compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-(Trifluorometoximetil)naftaleno-7-metanol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metanol se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir bajo condiciones específicas para producir diferentes productos.
Sustitución: El grupo trifluorometoxilo puede participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones de reacción varían dependiendo de la transformación deseada y los reactivos específicos utilizados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen del tipo de reacción y las condiciones específicas empleadas. Por ejemplo, la oxidación del grupo metanol puede producir derivados de naftaldeído o ácido naftóico, mientras que las reacciones de sustitución pueden conducir a una variedad de derivados de naftaleno sustituidos con trifluorometoxilo.
Aplicaciones Científicas De Investigación
El 1-(Trifluorometoximetil)naftaleno-7-metanol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Las propiedades químicas únicas del compuesto lo convierten en una herramienta valiosa en estudios biológicos, particularmente en el desarrollo de nuevas sondas y agentes de imagen.
Medicina: Se están explorando sus posibles propiedades terapéuticas, particularmente en el diseño de nuevos fármacos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 1-(Trifluorometoximetil)naftaleno-7-metanol implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorometoxilo puede influir en la reactividad y las propiedades de unión del compuesto, convirtiéndolo en una herramienta valiosa en diversas aplicaciones químicas y biológicas. Los objetivos moleculares y las vías específicas involucradas dependen del contexto específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
El 1-(Trifluorometoximetil)naftaleno-7-metanol se puede comparar con otros compuestos similares, como:
Trifluorometoxibenceno: Otro compuesto con un grupo trifluorometoxilo, pero unido a un anillo de benceno en lugar de un anillo de naftaleno.
Trifluorometoxitolúeno: Similar al trifluorometoxibenceno, pero con un grupo metilo unido al anillo de benceno.
Trifluorometoxinaftaleno: Un compuesto con un grupo trifluorometoxilo unido a un anillo de naftaleno, pero sin el grupo metanol.
La singularidad del 1-(Trifluorometoximetil)naftaleno-7-metanol radica en su patrón de sustitución específico, que confiere propiedades químicas y reactividad distintas en comparación con otros compuestos sustituidos con trifluorometoxilo .
Propiedades
Fórmula molecular |
C12H9F3O2 |
|---|---|
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
[8-(trifluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-3-1-2-9-5-4-8(7-16)6-10(9)11/h1-6,16H,7H2 |
Clave InChI |
MIZIGEKDJFFXKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)CO)C(=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)
![4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)
![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)


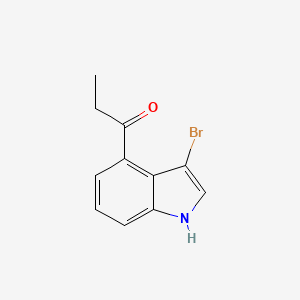



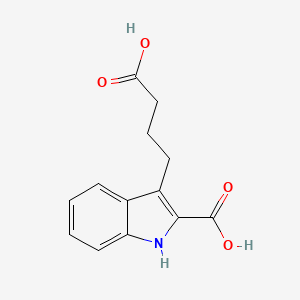
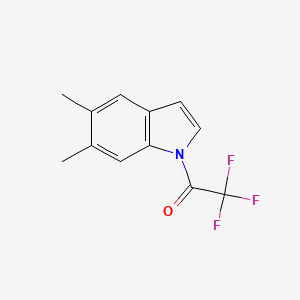
![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)
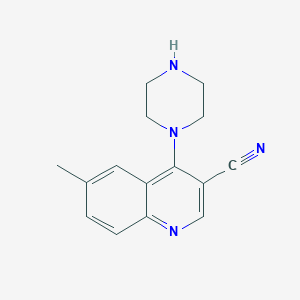
![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)
